
4-chloro-1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DFE-1 or Compound 1 and has a molecular formula of C11H16ClF2N2O.
Mechanism of Action
The mechanism of action of 4-chloro-1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole involves the inhibition of the enzyme phosphodiesterase 4 (PDE4). PDE4 is responsible for the breakdown of cyclic adenosine monophosphate (cAMP), which is an important molecule in the regulation of inflammation. By inhibiting PDE4, this compound increases the levels of cAMP, thereby reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole has significant biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been shown to reduce the infiltration of immune cells into inflamed tissues.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 4-chloro-1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole in lab experiments is its specificity towards PDE4. This compound has been shown to have little to no effect on other phosphodiesterase enzymes, making it a useful tool for studying the role of PDE4 in inflammatory diseases. However, one of the limitations of using this compound is its solubility. This compound has low solubility in water, making it challenging to use in aqueous solutions.
Future Directions
There are several future directions for the research on 4-chloro-1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole. One of the significant directions is the development of more soluble analogs of this compound. This would allow for easier use in aqueous solutions and potentially expand its applications in various fields. Additionally, further research is needed to understand the long-term effects of this compound on the immune system and its potential use in the treatment of other inflammatory diseases. Finally, there is a need for more in vivo studies to determine the efficacy and safety of this compound in animal models.
In conclusion, 4-chloro-1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole is a compound that has shown significant potential in scientific research, particularly in the field of medicine. Its specificity towards PDE4 and anti-inflammatory properties make it a useful tool for studying the role of PDE4 in inflammatory diseases. However, further research is needed to develop more soluble analogs of this compound and to determine its long-term effects and potential use in the treatment of other diseases.
Synthesis Methods
The synthesis of 4-chloro-1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole involves the reaction of 4-chloro-1H-pyrazole-3-carboxylic acid with 2,2-difluoroethylamine and isobutyl chloroformate. This reaction produces the intermediate compound, which is then reacted with methanol and sodium hydroxide to produce the final product.
Scientific Research Applications
4-chloro-1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole has shown potential applications in various scientific research fields. One of the significant applications of this compound is in the field of medicine. Studies have shown that this compound has anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis and asthma.
properties
IUPAC Name |
4-chloro-1-(2,2-difluoroethyl)-3-(2-methylpropoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClF2N2O/c1-7(2)5-16-6-9-8(11)3-15(14-9)4-10(12)13/h3,7,10H,4-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDELBPHGSGFFLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=NN(C=C1Cl)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

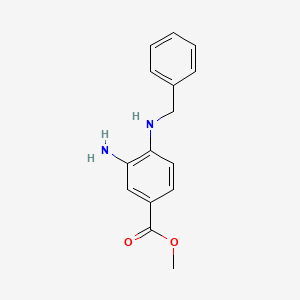

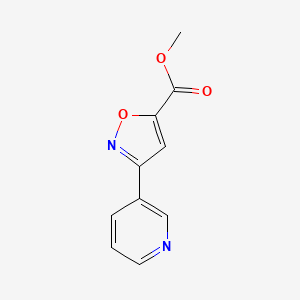
![2-(4-acetylphenoxy)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2501829.png)
![8-(4-Ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2501831.png)
![[2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/no-structure.png)
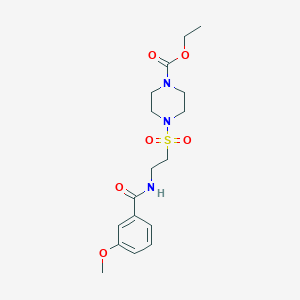

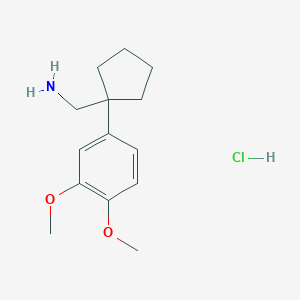
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(6-bromo-2-methyl-2H-indazol-3-yl)methanone](/img/structure/B2501839.png)
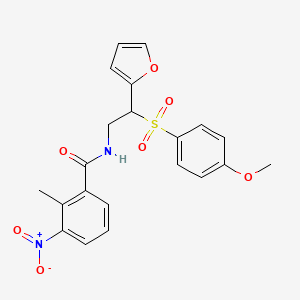

![2-{2-[(4-chlorophenyl)sulfanyl]acetyl}-N-cyclohexyl-1-hydrazinecarboxamide](/img/structure/B2501845.png)
![N-(3,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2501846.png)